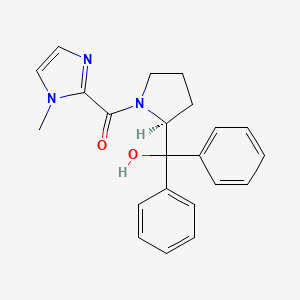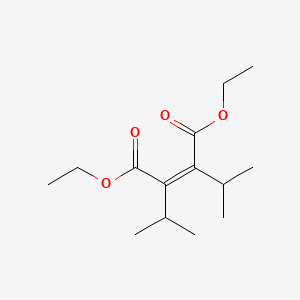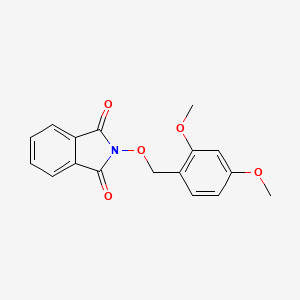![molecular formula C9H12N2O3 B14030213 Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE is a heterocyclic compound that features both imidazole and oxazine rings
Méthodes De Préparation
The synthesis of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Analyse Des Réactions Chimiques
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBALDEHYDE: This compound has a similar structure but different functional groups.
IMIDAZOLE DERIVATIVES: These compounds share the imidazole ring but may have different substituents and properties. The uniqueness of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-8-6-13-4-3-11(7)8/h5H,2-4,6H2,1H3 |
Clé InChI |
JHTJLIGSYLQPQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N1CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)


![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)




